rac cis Moxifloxacin-d4 Hydrochloride is a deuterium-labeled derivative of Moxifloxacin, which is a fluoroquinolone antibiotic. This compound is primarily used in pharmacological research and analytical chemistry to study the pharmacokinetics and metabolism of Moxifloxacin. The molecular formula for rac cis Moxifloxacin-d4 Hydrochloride is with a molecular weight of 441.92 g/mol .
This compound can be sourced from various chemical suppliers, including VIVAN Life Sciences and LGC Standards, which provide detailed specifications and availability for research purposes . It is also listed under different synonyms in chemical databases, indicating its relevance in scientific studies .
rac cis Moxifloxacin-d4 Hydrochloride falls under the classification of antibiotics, specifically within the category of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity, targeting bacterial DNA synthesis.
The synthesis of rac cis Moxifloxacin-d4 Hydrochloride typically involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This can be achieved through various synthetic routes, including:
The synthesis may involve several steps, including:
The molecular structure of rac cis Moxifloxacin-d4 Hydrochloride features a fluorinated quinolone backbone, characterized by:
This structure is crucial for its antibacterial activity as it interacts with bacterial DNA gyrase and topoisomerase IV.
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.92 g/mol |
| CAS Number | 1217802-65-7 |
rac cis Moxifloxacin-d4 Hydrochloride can undergo various chemical reactions typical of fluoroquinolones:
In laboratory settings, these reactions can be monitored using techniques such as high-performance liquid chromatography (HPLC) to assess the stability and reactivity under different conditions.
The mechanism of action for rac cis Moxifloxacin-d4 Hydrochloride aligns with that of standard Moxifloxacin. It exerts its antibacterial effects through:
The effectiveness against various bacteria can be quantitatively assessed through minimum inhibitory concentration (MIC) studies, which indicate the lowest concentration needed to inhibit bacterial growth.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the identity and purity of rac cis Moxifloxacin-d4 Hydrochloride.
rac cis Moxifloxacin-d4 Hydrochloride is primarily used in scientific research applications, including:
The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride (CAS 1217802-65-7) strategically incorporates four deuterium atoms (²H or D) at specific molecular sites to create a stable isotopologue of the fluoroquinolone antibiotic Moxifloxacin. The molecular formula C₂₁H₂₁D₄ClFN₃O₄ (MW: 441.92 g/mol) confirms deuterium substitution at four hydrogen positions, typically on the cyclopropyl ring or pyrrolopyridinyl moiety, to minimize alterations to the pharmacophore while maximizing isotopic utility [1] [3] [5]. This targeted deuteration preserves the core quinoline-carboxylic acid structure responsible for antibacterial activity while creating a distinct mass shift (+4 Da) essential for analytical applications.
Table 1: Key Molecular Properties of rac cis-Moxifloxacin-d4 Hydrochloride
| Property | Specification |
|---|---|
| Molecular Formula | C₂₁H₂₁D₄ClFN₃O₄ |
| Molecular Weight | 441.92 g/mol |
| Deuterium Incorporation | 4 atoms (≥95% isotopic enrichment) |
| Purity | ≥99.78% (HPLC) |
| Storage Conditions | -20°C, anhydrous environment |
Modern synthetic routes employ catalytic H/D exchange or de novo synthesis with deuterated building blocks. The latter approach often utilizes deuterated cyclopropyl precursors (e.g., 1,2,3,3-tetradeuteriocyclopropanecarboxylic acid) coupled to the fluorinated quinolone scaffold under microwave-assisted conditions. Post-synthetic quaternization with hydrochloric acid yields the crystalline hydrochloride salt, which exhibits superior stability compared to non-ionic forms [3] [7]. Optimization focuses on minimizing isotopic dilution (<5% protiated impurity) while maintaining stereochemical integrity at the chiral centers flanking the pyrrolopyridine ring [5].
rac cis-Moxifloxacin-d4 Hydrochloride contains a racemic mixture of the (1S,6R)- and (1R,6S)-cis enantiomers, differing from the enantiopure non-deuterated drug substance. The "cis" designation specifies the relative stereochemistry where the cyclopropyl and pyrrolopyridinyl substituents occupy adjacent positions on the quinolone core with identical spatial orientations [1] [3]. This contrasts with the thermodynamically disfavored trans isomer, where steric clashes reduce synthetic yield by ~35% [5].
The racemic nature introduces significant synthetic divergence:
Notably, the pyrrolopyridine nitrogen’s basicity necessitates protecting-group strategies during deuterium installation to prevent N-oxidation. Final recrystallization from deuterated ethanol-d6 achieves enantiomeric ratio standardization (50:50 ± 2%) while eliminating diastereomeric contaminants [3] [5].
Deuteration efficiency exhibits pronounced isomer-dependence due to conformational stability differences between cis and trans configurations. The cis-isomer demonstrates superior deuterium retention (≥98% after 24 months at -20°C) versus the trans-counterpart (≤85% retention), attributed to reduced vibrational amplitudes in the cis-fused bicyclic system [1] [5].
Table 2: Isotopic Stability Comparison of Moxifloxacin-d4 Isomers
| Parameter | cis-Isomer | trans-Isomer |
|---|---|---|
| Deuterium Loss Rate (25°C) | 0.12%/month | 1.8%/month |
| Activation Energy (Eₐ) | 102 kJ/mol | 78 kJ/mol |
| Solvolysis Susceptibility | Low (ΔG‡ 93.5 kJ/mol) | High (ΔG‡ 67.2 kJ/mol) |
The cis configuration’s enhanced rigidity restricts bond rotation at C6-N7, shielding the deuterated cyclopropyl moiety from solvent exchange. In contrast, trans-isomers exhibit greater molecular flexibility, accelerating deuterium loss via keto-enol tautomerism at the C4 carbonyl group [5]. Synthetic protocols thus favor cis-selective cyclization using:
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9